molecular formula C11H11NOS B1290709 (3-Aminophenyl)(thiophen-2-yl)methanol CAS No. 915882-17-6

(3-Aminophenyl)(thiophen-2-yl)methanol

Cat. No. B1290709
CAS RN: 915882-17-6
M. Wt: 205.28 g/mol
InChI Key: PCULMMADXLYFKA-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)(thiophen-2-yl)methanol” is a chemical compound that has received significant attention in the fields of organic chemistry and biochemistry. It has a molecular formula of C11H11NOS .

Scientific Research Applications

Organic Semiconductors

(3-Aminophenyl)(thiophen-2-yl)methanol: can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems . These compounds can be used to create materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. Compounds like (3-Aminophenyl)(thiophen-2-yl)methanol may be explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Their structural framework allows for the synthesis of various biologically active molecules.

Corrosion Inhibition

The thiophene moiety is also employed in industrial chemistry as a corrosion inhibitor . The compound’s ability to form films on metal surfaces can be harnessed to protect metals from corrosion, particularly in harsh industrial environments.

Anesthetic Agents

Thiophene derivatives have been used in the formulation of anesthetic agents. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe . (3-Aminophenyl)(thiophen-2-yl)methanol could potentially be modified to develop new anesthetic compounds.

Synthesis of Heterocycles

The compound can serve as a precursor in the synthesis of various heterocyclic compounds. The thiophene ring is a key structural component in many synthetic strategies, such as the Gewald, Paal–Knorr, and Hinsberg syntheses, which are significant for creating thiophene derivatives .

Voltage-Gated Sodium Channel Blockers

Thiophene-based molecules have been identified as voltage-gated sodium channel blockers. These compounds are important in the development of drugs that manage conditions related to the dysfunction of these channels, such as epilepsy and chronic pain .

Anti-Inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Suprofen, for example, is a known NSAID with a thiophene framework . Research into (3-Aminophenyl)(thiophen-2-yl)methanol could lead to the discovery of new anti-inflammatory agents.

Safety and Hazards

The safety data sheet for “(3-Aminophenyl)(thiophen-2-yl)methanol” indicates that it is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) .

properties

IUPAC Name

(3-aminophenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCULMMADXLYFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629744
Record name (3-Aminophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)(thiophen-2-yl)methanol

CAS RN

915882-17-6
Record name (3-Aminophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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